molecular formula C13H12O B3031549 3-(4-Methylphenyl)phenol CAS No. 486455-30-5

3-(4-Methylphenyl)phenol

Cat. No. B3031549
CAS RN: 486455-30-5
M. Wt: 184.23 g/mol
InChI Key: NRRCYQZPZNDJER-UHFFFAOYSA-N
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Description

The compound 3-(4-Methylphenyl)phenol is a chemical that belongs to the family of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-(4-Methylphenyl)phenol.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization, Friedel-Crafts reactions, and azo-coupling reactions. For instance, 3,4-methylenedioxyphenol, an antioxidant and drug intermediate, is synthesized from catechol through a series of reactions including cyclization with dichloromethane and hydrolysis, with an overall yield of 20.2% . Similarly, azo-coupling reactions have been employed to synthesize compounds like 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol . These methods could potentially be adapted for the synthesis of 3-(4-Methylphenyl)phenol.

Molecular Structure Analysis

The molecular structure of phenolic compounds is often investigated using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods like density functional theory (DFT). For example, the molecular structure and spectroscopic properties of a related compound were characterized using X-ray diffraction and FT-IR, and the geometry optimization was performed using DFT with a 6-311G(d,p) basis set . The crystal and molecular structure of another related compound, 2-methyl-4-(4-methoxyphenylazo)phenol, was determined by X-ray single crystal diffraction and compared with PM3 semiempirical quantum mechanical method . These studies provide a framework for understanding the molecular structure of 3-(4-Methylphenyl)phenol.

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two isomers. The tautomerism of related compounds has been studied in different solvent media, and the influence of solvent types on the tautomerism has been investigated both experimentally and computationally . Additionally, the solvatochromic behavior of nitro-substituted phenolates has been explored, revealing insights into solute-solvent interactions . These findings could inform the chemical reactions analysis of 3-(4-Methylphenyl)phenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are closely related to their molecular structure. The vibrational frequencies, chemical shifts, and equilibrium geometries calculated by DFT and Hartree-Fock methods are compared with experimental results to ensure accuracy . The radical scavenging activities of phenolic compounds are also of interest, as demonstrated by the effective DPPH, DMPD(+), and ABTS(+) radical scavenging activities of a dibromo-methoxyphenol compound . These properties, including non-linear optical properties and thermodynamic properties, are essential for understanding the behavior of 3-(4-Methylphenyl)phenol in various applications .

Scientific Research Applications

Synthesis and Characterization in Novel Compounds

  • Schiff Bases : Novel ON donor Schiff bases incorporating 3-(4-Methylphenyl)phenol derivatives exhibit biological and electrochemical properties. Such bases showed protective activities against DNA damage and presented promising results in brine shrimp cytotoxicity assays (Shabbir et al., 2016).

  • Polyphenols : The synthesis of new types of polyphenols using derivatives of 3-(4-Methylphenyl)phenol has been explored. These have potential applications in solar-cell technologies due to their low band gap and high thermal stability (Demir, 2012).

  • Antioxidant Applications : The study of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative of 3-(4-Methylphenyl)phenol, highlights its role as an antioxidant in various applications (Huo Xiao-jian, 2010).

Biological Activities and Applications

  • Antimicrobial and Antidiabetic Activities : Derivatives of 3-(4-Methylphenyl)phenol have shown significant antimicrobial and antidiabetic activities. These compounds demonstrated broad-spectrum activities against various bacterial strains and substantial inhibition of amylase and glucosidase (Rafique et al., 2022).

  • Anticancer Properties : Certain Schiff bases derived from 3-(4-Methylphenyl)phenol have been synthesized and characterized for their potential anticancer activities. These compounds bind to DNA through electrostatic interactions and have shown cytotoxicity against cancer cell lines (Uddin et al., 2020).

Environmental and Chemical Applications

  • Phenolic Xenoestrogens : The presence of phenolic compounds, including derivatives of 3-(4-Methylphenyl)phenol, in aquatic environments has been monitored, indicating their widespread use and potential environmental impact (Bolz et al., 2000).

  • Catalysis Applications : Research on 3-(4-Methylphenyl)phenol derivatives has also extended to the field of catalysis, particularly in the methylation of phenol. Studies on Cu–Co synergism in catalysts containing these derivatives have provided insights into their efficiency and selectivity in chemical reactions (Mathew et al., 2002).

Safety and Hazards

While specific safety and hazard information for “3-(4-Methylphenyl)phenol” is not available, similar compounds can cause burns of eyes, skin, and mucous membranes . Combustible material, containers may explode when heated .

properties

IUPAC Name

3-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCYQZPZNDJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435604
Record name 4'-methylbiphenyl-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)phenol

CAS RN

486455-30-5
Record name 4′-Methyl[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486455-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-methylbiphenyl-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
1.867 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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